molecular formula C15H9ClN2O3S B11523131 5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11523131
M. Wt: 332.8 g/mol
InChI Key: IBQPVPAYKGKVEE-UHFFFAOYSA-N
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Description

5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a diazinane dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of 5-(3-chlorophenyl)furan-2-carbaldehyde with a suitable diazinane dione precursor under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific structural features, such as the presence of a 3-chlorophenyl group and a furan ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H9ClN2O3S

Molecular Weight

332.8 g/mol

IUPAC Name

5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H9ClN2O3S/c16-9-3-1-2-8(6-9)12-5-4-10(21-12)7-11-13(19)17-15(22)18-14(11)20/h1-7H,(H2,17,18,19,20,22)

InChI Key

IBQPVPAYKGKVEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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